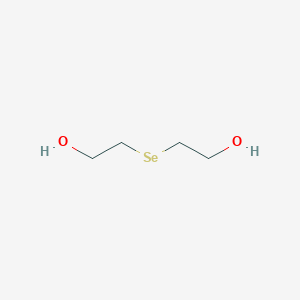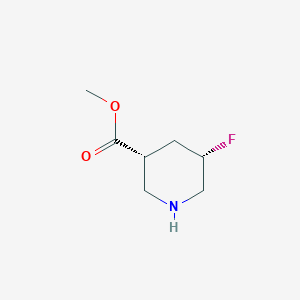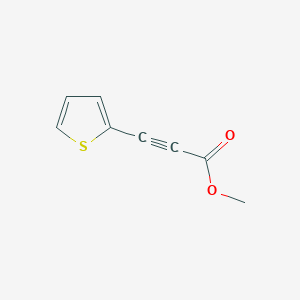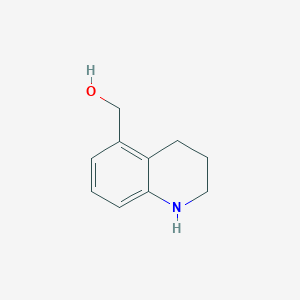
11-Fluoroundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Fluoroundecanoic acid is an organic compound with the molecular formula C11H21FO2. It is a fluorinated fatty acid, characterized by the presence of a fluorine atom attached to the eleventh carbon of the undecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Fluoroundecanoic acid typically involves the fluorination of undecanoic acid. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process often includes purification steps like distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 11-Fluoroundecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of peroxides or carboxylate salts.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
11-Fluoroundecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants
Mechanism of Action
The mechanism of action of 11-Fluoroundecanoic acid involves its interaction with various molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and interaction with enzymes and receptors. This can lead to changes in metabolic pathways and cellular processes. For example, fluorinated fatty acids can inhibit certain enzymes involved in lipid metabolism, leading to altered cellular lipid profiles .
Comparison with Similar Compounds
Undecanoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Perfluoroundecanoic acid: Contains fluorine atoms at all carbon positions, leading to significantly different physical and chemical properties.
11-Mercaptoundecanoic acid: Contains a thiol group instead of a fluorine atom, used in different applications such as gold nanoparticle synthesis
Uniqueness: 11-Fluoroundecanoic acid is unique due to the selective fluorination at the eleventh carbon, which imparts specific chemical properties that can be exploited in various applications. Its partial fluorination provides a balance between hydrophobicity and reactivity, making it suitable for specialized uses .
Properties
CAS No. |
463-17-2 |
|---|---|
Molecular Formula |
C11H21FO2 |
Molecular Weight |
204.28 g/mol |
IUPAC Name |
11-fluoroundecanoic acid |
InChI |
InChI=1S/C11H21FO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14) |
InChI Key |
DDQFXHFWYQQUSR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCF)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


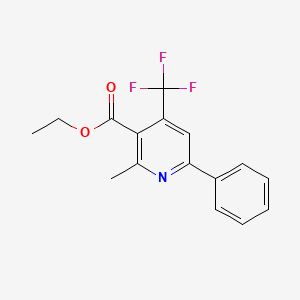
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylethyl)-](/img/structure/B13341540.png)
![2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one](/img/structure/B13341546.png)
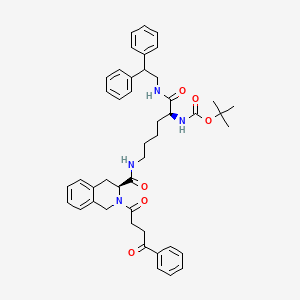
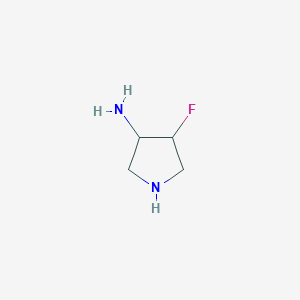
![N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13341569.png)
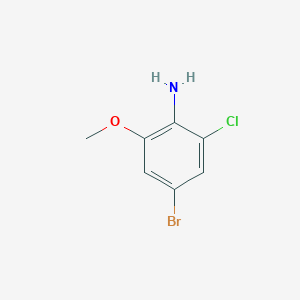
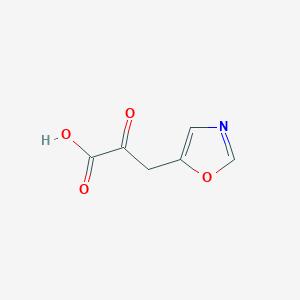
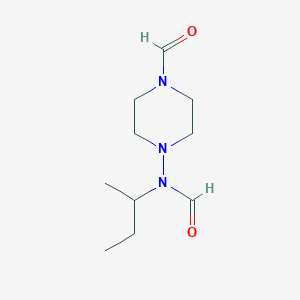
![(2-(3-(8-(4-(4-(Chloromethyl)benzyl)piperazin-1-yl)-1,3-dioxo-1H-benzo[10,5]anthra[2,1,9-def]isoquinolin-2(3H)-yl)propanamido)ethyl)triphenylphosphonium chloride](/img/structure/B13341576.png)
